8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions One common method involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to cyclization using a suitable catalyst to yield the chromen-2-one core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-keto-4-methyl-2H-chromen-2-one.
Reduction: Formation of 8-(1-((4-Ethoxyphenyl)amino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
8-(4-Ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A xanthine derivative with similar structural features.
Indole derivatives: Compounds with a similar aromatic core structure and diverse biological activities.
Uniqueness
8-(1-((4-Ethoxyphenyl)imino)ethyl)-7-hydroxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
8-[N-(4-ethoxyphenyl)-C-methylcarbonimidoyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C20H19NO4/c1-4-24-15-7-5-14(6-8-15)21-13(3)19-17(22)10-9-16-12(2)11-18(23)25-20(16)19/h5-11,22H,4H2,1-3H3 |
InChI Key |
VGAJAIIETAUXBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C(C)C2=C(C=CC3=C2OC(=O)C=C3C)O |
Origin of Product |
United States |
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